molecular formula C5H5NOS B112269 4-Formyl-2-methylthiazole CAS No. 20949-84-2

4-Formyl-2-methylthiazole

Cat. No. B112269
CAS RN: 20949-84-2
M. Wt: 127.17 g/mol
InChI Key: AEHWVNPVEUVPMT-UHFFFAOYSA-N
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Description

4-Formyl-2-methylthiazole is a chemical compound with the molecular formula C5H5NOS and a molecular weight of 127.17 . It is also known by its IUPAC name 2-methyl-1,3-thiazole-4-carbaldehyde .


Synthesis Analysis

While specific synthesis methods for 4-Formyl-2-methylthiazole were not found in the search results, formylpyrazoles, which are structurally similar, are strategic intermediates in obtaining a wide range of biologically active compounds . They possess high synthetical versatility, allowing a plethora of reactions for the insertion of more functional groups .


Molecular Structure Analysis

4-Formyl-2-methylthiazole contains a total of 13 bonds, including 8 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aromatic aldehyde, and 1 Thiazole .


Physical And Chemical Properties Analysis

4-Formyl-2-methylthiazole is a liquid at room temperature . It has a predicted boiling point of 219.0±13.0 °C and a predicted density of 1.270±0.06 g/cm3 . Its melting point is between 56-58°C . The compound has a pKa of 1.22±0.10 (Predicted) .

Scientific Research Applications

Pharmacology: Antimicrobial and Antitumor Applications

4-Formyl-2-methylthiazole has been studied for its potential in pharmacology, particularly due to the biological activities associated with thiazole derivatives. These compounds have been found to exhibit a range of biological activities, including antimicrobial and antitumor effects . The thiazole moiety is a key structural component in many drugs, contributing to their efficacy in treating various diseases.

Organic Synthesis: Intermediate for Heterocyclic Compounds

In organic synthesis, 4-Formyl-2-methylthiazole serves as an intermediate for constructing more complex heterocyclic compounds. Its formyl group is reactive and can be used to build various structures, which are essential in synthesizing pharmaceuticals and agrochemicals .

Material Science: Biomass-Derived Material Decoration

The chemical structure of 4-Formyl-2-methylthiazole allows it to be used in material science, particularly in the decoration of biomass-derived carbon materials. This application is crucial for developing new materials with enhanced performance for environmental biosystems .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 4-Formyl-2-methylthiazole can be utilized as a standard or reagent in chromatographic and spectroscopic methods. Its distinct chemical properties enable it to serve as a reference compound for the analysis of complex mixtures .

Biochemistry: Proteomics Research

4-Formyl-2-methylthiazole is also used in biochemistry, especially in proteomics research. It can be involved in the study of protein structures and functions, aiding in the understanding of biological processes at the molecular level .

Environmental Science: Pollution Treatment

Lastly, 4-Formyl-2-methylthiazole finds applications in environmental science. It can be part of the synthesis of compounds used in pollution treatment processes, such as the degradation of harmful substances and the detoxification of industrial waste .

Safety and Hazards

4-Formyl-2-methylthiazole is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands and skin thoroughly after handling .

Future Directions

Formylpyrazoles, which include 4-formyl derivatives like 4-Formyl-2-methylthiazole, are strategic intermediates in obtaining a wide range of biologically active compounds . Their high synthetical versatility allows a plethora of reactions for the insertion of more functional groups, suggesting potential future directions in the synthesis of new compounds .

properties

IUPAC Name

2-methyl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4-6-5(2-7)3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHWVNPVEUVPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376800
Record name 4-Formyl-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-2-methylthiazole

CAS RN

20949-84-2
Record name 4-Formyl-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-thiazole-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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